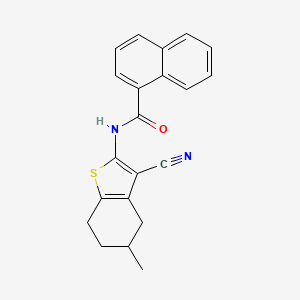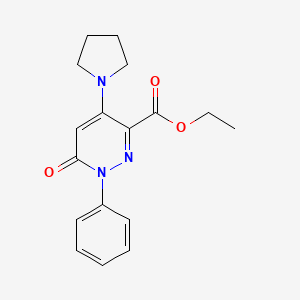
Ethyl 6-oxo-1-phenyl-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-oxo-1-phenyl-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate, also known as EPDC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. EPDC is a heterocyclic compound that belongs to the pyridazine family, and its unique structure makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthetic Applications
Synthesis of New Pyrimidine Derivatives
Compounds structurally related to Ethyl 6-oxo-1-phenyl-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate have been utilized in the synthesis of new pyrimidine derivatives, demonstrating their utility in heterocyclic chemistry. For example, ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has been used to synthesize pyrido[1,2-f]pyrimidine, pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine, and other derivatives with potential antimicrobial activity (Farag, Kheder, & Mabkhot, 2008).
Cyclization Reactions and Enzymatic Activity
Ethyl derivatives have been involved in cyclization reactions to obtain new heterocyclic compounds. These reactions have led to the synthesis of compounds with potent effects on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown (Abd & Awas, 2008).
Biological Applications
Antibacterial Activity
Synthesized heterocyclic compounds have shown promising antibacterial activity. For instance, the synthesis of 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles from ethyl pyridine-4-carboxylate has been reported, with some of these compounds exhibiting antimicrobial properties (Singh & Kumar, 2015).
Antioxidant Activity
Compounds synthesized from ethyl derivatives have also been explored for their antioxidant activities. For instance, new pyrrolyl selenolopyridine compounds have been synthesized and shown remarkable antioxidant activity compared to ascorbic acid, highlighting their potential in mitigating oxidative stress (Zaki et al., 2017).
Propiedades
IUPAC Name |
ethyl 6-oxo-1-phenyl-4-pyrrolidin-1-ylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-17(22)16-14(19-10-6-7-11-19)12-15(21)20(18-16)13-8-4-3-5-9-13/h3-5,8-9,12H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQXFFOPHGMGIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-1-phenyl-4-(pyrrolidin-1-yl)-1,6-dihydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

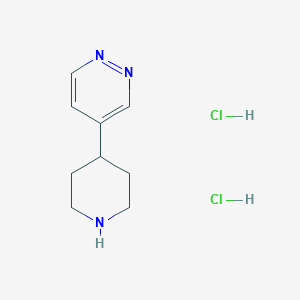
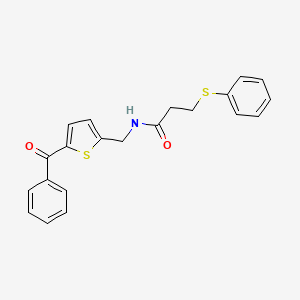


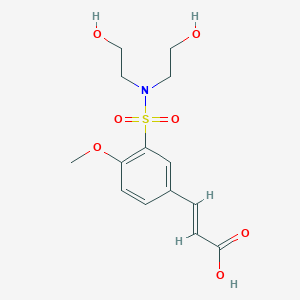
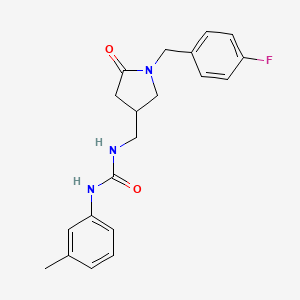

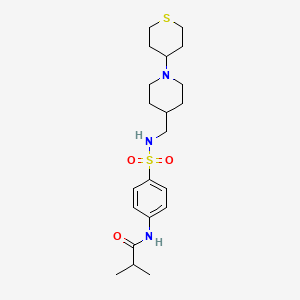
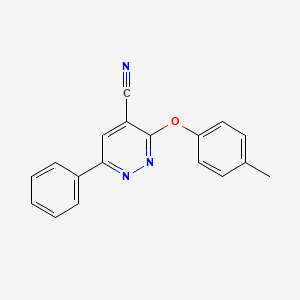
![(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B2719003.png)
![3-benzyl-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719005.png)

